Product packaging for Isooctylcyclopentan-1-one(Cat. No.:CAS No. 85410-16-8)

Isooctylcyclopentan-1-one

Cat. No.: B13776630
CAS No.: 85410-16-8
M. Wt: 196.33 g/mol
InChI Key: MCQBMVHGBMKXGO-UHFFFAOYSA-N
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Description

Isooctylcyclopentan-1-one is a useful research compound. Its molecular formula is C13H24O and its molecular weight is 196.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O B13776630 Isooctylcyclopentan-1-one CAS No. 85410-16-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85410-16-8

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

2-(6-methylheptyl)cyclopentan-1-one

InChI

InChI=1S/C13H24O/c1-11(2)7-4-3-5-8-12-9-6-10-13(12)14/h11-12H,3-10H2,1-2H3

InChI Key

MCQBMVHGBMKXGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1CCCC1=O

Origin of Product

United States

Aldol Condensation Followed by Hydrogenation:this Two Step Sequence Provides an Alternative Route. Cyclopentanone Can Undergo an Aldol Condensation with Isooctyl Aldehyde an Isomer of Octanal in the Presence of a Base or Acid Catalyst to Form 2 Isooctylidene Cyclopentanone. Subsequent Catalytic Hydrogenation of the Carbon Carbon Double Bond Reduces the Exocyclic Alkene to Furnish 2 Isooctylcyclopentan 1 One. a Similar Synthesis Has Been Reported for 2 Heptylcyclopentanone, Starting from Cyclopentanone and N Heptyl Aldehyde.google.comchemicalbook.com

Novel and Sustainable Synthetic Routes for this compound

Recent research in organic synthesis has emphasized the development of more sustainable and efficient methodologies. These principles are being applied to the synthesis of cyclopentanone derivatives, offering greener alternatives to traditional methods.

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can be achieved through several avenues.

Use of Renewable Feedstocks: A significant advancement in green chemistry is the use of biomass-derived starting materials. Cyclopentanone itself can be synthesized from furfural, a platform chemical obtained from lignocellulosic biomass. patsnap.comgoogle.com This "green" cyclopentanone can then be used as a starting material for the synthesis of this compound, reducing the reliance on petroleum-based feedstocks.

Atom Economy: Synthetic routes with high atom economy, where a majority of the atoms from the reactants are incorporated into the final product, are considered greener. The direct α-alkylation of ketones with alcohols, which proceeds via a "borrowing hydrogen" strategy, is an excellent example of an atom-economical reaction where water is the only byproduct. mdpi.com This approach could be adapted for the reaction of cyclopentanone with isooctyl alcohol.

Safer Solvents and Reagents: The replacement of hazardous solvents and reagents with more benign alternatives is a core principle of green chemistry. For instance, the use of water as a solvent in catalytic reactions is highly desirable. researchgate.net Research into catalytic systems that operate efficiently in aqueous media for the synthesis of long-chain ketones is ongoing. researchgate.net

Development of Advanced Catalytic Approaches and Reagent Design

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of this compound.

Palladium-Catalyzed α-Alkylation: Palladium catalysts have shown great promise in the α-alkylation of ketones. mdpi.comorganic-chemistry.org These catalysts can facilitate the coupling of ketones with a variety of alkylating agents under milder conditions than traditional methods. Palladium-catalyzed reactions often exhibit high functional group tolerance and can be rendered enantioselective through the use of chiral ligands. acs.orgnih.gov The development of recyclable palladium catalysts further enhances the sustainability of this approach. organic-chemistry.org

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool in organic synthesis. semanticscholar.org This approach utilizes light energy to drive chemical reactions, often under mild, redox-neutral conditions. For example, a photochemical organocatalytic strategy has been developed for the α-alkylation of ketones using alkyl halides, which proceeds via radical intermediates. semanticscholar.org This method could potentially be applied to the synthesis of this compound, offering an alternative to traditional ionic pathways.

Iridium-Catalyzed Branched-Selective α-Alkylation: For accessing branched alkyl substituents, iridium-catalyzed α-alkylation of cyclic ketones with simple alkenes has been developed. nih.gov This method provides excellent branched selectivity and represents an atom- and step-economic approach to β-branched ketones.

Integration of Flow Chemistry and Continuous Processing Techniques

The synthesis of this compound and its analogs can be significantly enhanced through the adoption of flow chemistry and continuous processing. These techniques offer superior control over reaction parameters, improved safety profiles for hazardous reactions, and streamlined scalability from laboratory to industrial production. d-nb.infonih.govvapourtec.com

Continuous flow systems, typically comprising pumps, reactors (e.g., heated coils or packed-bed reactors), mixing units, and back-pressure regulators, enable precise manipulation of residence time, temperature, and stoichiometry. organic-chemistry.orgmit.edu This level of control is particularly advantageous for reactions common in the synthesis of substituted cyclopentanones, such as aldol condensations and alkylations, where reaction times can be drastically reduced from hours in batch processing to mere minutes in flow. nih.govbeilstein-journals.org For instance, the synthesis of jasmone (B1672801) derivatives, which are structurally related to alkylated cyclopentanones, has been successfully demonstrated in flow systems. nih.govbeilstein-journals.org

Table 1: Comparison of Batch vs. Continuous Flow Processing for Alkylated Cyclopentanone Synthesis

ParameterBatch ProcessingContinuous Flow Processing
Reaction Time Typically hours to days beilstein-journals.orgMinutes beilstein-journals.org
Heat Transfer Limited by vessel surface areaExcellent due to high surface-area-to-volume ratio vapourtec.com
Mass Transfer Dependent on stirring efficiencyHighly efficient due to small diffusion distances organic-chemistry.org
Safety Higher risk with hazardous reagents/intermediatesMinimized quantities of hazardous materials at any time d-nb.infomit.edu
Scalability Complex, often requires re-optimizationStraightforward, by extending operation time or parallelization vapourtec.com
Process Control Manual or semi-automatedHigh degree of automation and real-time monitoring researchgate.net

Post-Synthetic Modifications and Derivatization Chemistry of this compound

Once synthesized, the this compound molecule offers multiple sites for further chemical modification, enabling the creation of a diverse library of derivatives. These modifications can be targeted at the cyclopentanone ring, the isooctyl side chain, or involve the formation of larger molecular adducts. Post-synthetic modification (PSM) is a powerful strategy for expanding the functional and structural diversity of a core molecule without needing to develop a new synthetic route from scratch. nih.gov

Functionalization Reactions of the Cyclopentanone Ring

The cyclopentanone ring is a hub of reactivity, primarily due to the carbonyl group and the adjacent α-protons.

α-Alkylation and α-Arylation: The protons alpha to the carbonyl group can be removed by a base to form an enolate, which can then react with various electrophiles. This allows for the introduction of additional alkyl or aryl groups at the C2 and C5 positions. Asymmetric alkylation techniques can be employed to create chiral α-quaternary cyclopentanones. nih.govcaltech.edu

Aldol and Related Condensations: The enolate of this compound can participate in aldol reactions with aldehydes or ketones to form β-hydroxy ketones, which can be subsequently dehydrated to yield α,β-unsaturated derivatives. Such functionalizations have been effectively performed in flow reactors for other cyclopentanone analogs. nih.govbeilstein-journals.org

Baeyer-Villiger Oxidation: The ketone can be converted into a lactone (a cyclic ester) through oxidation with a peroxy acid. This reaction transforms the five-membered carbocycle into a six-membered oxygen-containing ring, fundamentally altering the molecular scaffold. nih.gov

Reductive Amination: The carbonyl group can be converted into an amine via reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent, yielding isooctylcyclopentylamine derivatives.

Wittig Reaction: The carbonyl oxygen can be replaced with a carbon-carbon double bond by reacting the ketone with a phosphonium (B103445) ylide, leading to the formation of exo-cyclic alkenes.

Table 2: Potential Functionalization Reactions of the Cyclopentanone Ring

Reaction TypeReagentsPotential Product Structure
α-AlkylationBase (e.g., LDA), Alkyl Halide (R-X)α-Substituted this compound
Aldol CondensationAldehyde (R'CHO), Base/Acidα-(1-Hydroxyalkyl)- or α-Alkylidene-isooctylcyclopentan-1-one
Baeyer-Villiger OxidationPeroxy Acid (e.g., m-CPBA)Isooctyl-oxepan-2-one
Reductive AminationAmine (R'NH2), Reducing Agent (e.g., NaBH3CN)N-Substituted isooctylcyclopentylamine

Targeted Modifications of the Isooctyl Side Chain

While the cyclopentanone ring is reactive, modern synthetic methods also allow for selective functionalization of the typically inert isooctyl side chain.

C–H Bond Functionalization: Advances in catalysis have enabled the direct conversion of strong alkyl C–H bonds into other functional groups. nih.gov For example, iridium-catalyzed borylation can introduce a boronic ester group at the less sterically hindered positions of the isooctyl chain. This borylated intermediate is highly versatile and can be subsequently converted into alcohols, amines, or coupled with aryl halides (Suzuki coupling) to introduce aromatic moieties. nih.gov

Halogenation: Free-radical halogenation, while often difficult to control, can introduce chlorine or bromine atoms onto the side chain, which can then serve as handles for further nucleophilic substitution reactions.

Table 3: Potential Modifications of the Isooctyl Side Chain

Reaction TypeReagentsPotential Product Structure
C-H BorylationIridium Catalyst, Borylating Agent (e.g., B2pin2)Borylated this compound
Oxidation of Borylated IntermediateOxidizing Agent (e.g., H2O2, NaOH)Hydroxylated this compound
Suzuki Coupling of Borylated IntermediatePalladium Catalyst, Aryl Halide (Ar-X)Aryl-substituted this compound

Formation of this compound Adducts and Conjugates

The formation of adducts and conjugates involves linking this compound to other molecular entities, often through the reactive carbonyl group. This strategy is used to modify properties or create complex molecular architectures.

Schiff Base and Hydrazone Formation: The ketone readily reacts with primary amines to form imines (Schiff bases) or with hydrazines to form hydrazones. This type of derivatization is common for creating profragrances, where a volatile ketone is released upon hydrolysis. mdpi.com It is also a key strategy in analytical chemistry, where derivatizing agents like Dansyl hydrazine (B178648) are used to attach a fluorescent tag to the ketone for sensitive detection. ddtjournal.com

Formation of Ketal Adducts: In the presence of an acid catalyst, the ketone can react with diols (e.g., ethylene (B1197577) glycol) to form cyclic ketals. This reaction not only protects the carbonyl group during other synthetic transformations but also creates a spirocyclic adduct.

Michael Adducts: After creating an α,β-unsaturated derivative via an aldol condensation (as described in 2.3.1), the molecule can act as a Michael acceptor. Nucleophiles such as amines, thiols, or enolates can then add to the β-carbon, forming a conjugate adduct.

DNA and Protein Adducts: While not desirable from a toxicological standpoint, α,β-unsaturated carbonyl compounds, which can be derived from this compound, are known to form covalent adducts with biological macromolecules like DNA and proteins. nih.gov For example, acrolein, a simple α,β-unsaturated aldehyde, forms cyclic adducts with deoxyguanosine in DNA. nih.gov The study of such conjugate formation is critical in toxicology and drug development.

Advanced Spectroscopic and Structural Elucidation Techniques for Isooctylcyclopentan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy serves as a cornerstone for determining the carbon-hydrogen framework of Isooctylcyclopentan-1-one. By analyzing the chemical environment of each nucleus, it is possible to piece together the molecule's connectivity and stereochemistry.

Two-dimensional (2D) NMR experiments are crucial for deciphering the complex structure of this compound. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton (¹H-¹H) coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations from the protons on the ethyl and butyl portions of the isooctyl chain to the carbons within the cyclopentanone (B42830) ring, confirming the point of attachment.

For conformational analysis, the Nuclear Overhauser Effect Spectroscopy (2D-NOESY) experiment is paramount. It identifies protons that are close in space, irrespective of their bonding. This can reveal the preferred spatial arrangement of the flexible isooctyl side chain relative to the cyclopentanone ring. For example, NOE cross-peaks between protons on the ethyl branch of the side chain and protons on the cyclopentanone ring would indicate a folded conformation where these groups are in close proximity.

Hypothetical ¹H and ¹³C NMR Data for 2-(2-Ethylhexyl)cyclopentan-1-one

PositionHypothetical ¹H Chemical Shift (δ, ppm)Hypothetical ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations (¹H ↔ ¹H)
1 (C=O)-~220.0H-2, H-5-
2 (CH)~2.3 (m)~50.0C-1, C-3, C-6, C-1'H-3, H-5, H-1'
3 (CH₂)~1.8 (m), ~2.1 (m)~38.0C-2, C-4, C-5H-2, H-4
4 (CH₂)~1.6 (m)~21.0C-3, C-5H-3, H-5
5 (CH₂)~2.0 (m)~29.0C-1, C-3, C-4H-2, H-4
1' (CH₂)~1.4 (m), ~1.7 (m)~32.0C-2, C-2', C-3'H-2, H-2'
2' (CH)~1.3 (m)~39.0C-1', C-3', C-1''H-1', H-3', H-1''
3' (CH₂)~1.2 (m)~23.0C-2', C-4', C-5'H-2', H-4'
4' (CH₂)~1.2 (m)~29.0C-3', C-5', C-6'H-3', H-5'
5' (CH₂)~1.2 (m)~23.0C-4', C-6'H-4'
6' (CH₃)~0.9 (t)~14.0C-4', C-5'H-5'
1'' (CH₂)~1.2 (m)~26.0C-2', C-2''H-2'
2'' (CH₃)~0.85 (t)~11.0C-1'', C-2'H-1''

While solution-state NMR provides information on molecules in motion, solid-state NMR (ssNMR) can characterize this compound in its solid forms. Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), ssNMR can distinguish between different crystalline polymorphs or between crystalline and amorphous states. These different solid forms will exhibit distinct ¹³C chemical shifts and relaxation times due to differences in molecular packing and local electronic environments. ucla.eduacs.org For example, the carbonyl carbon (C=O) is particularly sensitive to intermolecular interactions and would likely show a measurable shift between a highly ordered crystalline form and a disordered amorphous form. nih.gov

Hypothetical ¹³C ssNMR Chemical Shift Differences

Carbon PositionCrystalline Form (δ, ppm)Amorphous Form (δ, ppm)Shift Difference (Δδ, ppm)
1 (C=O)218.5220.11.6
2 (CH)50.250.80.6
3' (CH₂)22.823.50.7
6' (CH₃)13.914.20.3

Advanced Mass Spectrometry (MS) for Structural Analysis and Isotope Profiling

Mass spectrometry provides critical information about a molecule's mass, elemental formula, and structural fragments.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion of this compound and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. For an alkyl-substituted cyclopentanone, characteristic fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and cleavage of the alkyl side chain. spectroscopyonline.comlibretexts.org The fragmentation pattern can help confirm the structure of the isooctyl group and its position on the cyclopentanone ring.

Hypothetical MS/MS Fragmentation of this compound (C₁₃H₂₄O, MW = 196.33)

Fragment Ion (m/z)Proposed Structure/LossFragmentation Pathway
167.15[M - C₂H₅]⁺Loss of ethyl radical from the side chain
153.13[M - C₃H₇]⁺Loss of propyl radical from the side chain
113.09[M - C₆H₁₃]⁺Cleavage of the hexyl part of the side chain
99.08[C₅H₇O]⁺Alpha-cleavage, loss of the C₈H₁₇ side chain
83.08[C₆H₁₁]⁺Cyclopentyl ring fragment
57.07[C₄H₉]⁺Butyl fragment from the side chain

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). fiveable.me This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). acs.orgcolorado.educhimia.ch

HRMS Determination of Elemental Composition

Molecular FormulaNominal Mass (Da)Calculated Exact Mass (Da)
C₁₃H₂₄O196196.18272
C₁₂H₂₀O₂196196.14633
C₁₁H₂₄N₂O196196.19496

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis. It separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. polyu.edu.hkacs.org This allows for the differentiation of isomers that have the same mass but different three-dimensional structures. researchgate.net IM-MS could be used to distinguish between different isomers of this compound, such as 2-isooctylcyclopentan-1-one versus 3-isooctylcyclopentan-1-one. It could also potentially separate different isomers of the "isooctyl" group itself (e.g., 2-ethylhexyl vs. 6-methylheptyl), as their different branching would lead to distinct collisional cross-section (CCS) values. diva-portal.org

Hypothetical Isomeric Differentiation by IM-MS

IsomerMolecular FormulaExact Mass (Da)Hypothetical Collisional Cross-Section (CCS, Ų)
2-(2-Ethylhexyl)cyclopentan-1-oneC₁₃H₂₄O196.18272155.4
3-(2-Ethylhexyl)cyclopentan-1-oneC₁₃H₂₄O196.18272157.2
2-(6-Methylheptyl)cyclopentan-1-oneC₁₃H₂₄O196.18272159.8

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and the study of molecular interactions through the analysis of molecular vibrations. specac.com For this compound, these methods would provide a characteristic spectral fingerprint.

The IR spectrum would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically found in the 1750-1700 cm⁻¹ region for saturated cyclic ketones. renishaw.comamericanpharmaceuticalreview.com The presence of the isooctyl group would be confirmed by C-H stretching vibrations in the 3000-2850 cm⁻¹ range and various bending vibrations in the fingerprint region (1450-600 cm⁻¹). libretexts.org

Raman spectroscopy, being highly sensitive to non-polar bonds, would complement the IR data. docbrown.info It would be particularly useful for observing the C-C bond vibrations of the cyclopentane (B165970) ring and the isooctyl chain, as well as the symmetric C-H stretching modes. nist.gov

Attenuated Total Reflectance (ATR) Infrared Spectroscopy Applications

Attenuated Total Reflectance (ATR) is a widely used sampling technique for IR spectroscopy that allows for the direct analysis of liquid or solid samples with minimal preparation. beilstein-journals.org For a liquid sample like this compound, ATR-FTIR would be the method of choice. The technique involves pressing the sample against a high-refractive-index crystal (such as ZnSe or diamond). An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample. beilstein-journals.orgnih.gov This interaction provides a high-quality absorption spectrum. This method is ideal for identifying functional groups, such as the prominent carbonyl group in this compound, and for monitoring chemical reactions in real-time. spectroscopyonline.comlibretexts.org

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis and Surface Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique capable of enhancing the Raman signal by several orders of magnitude, enabling the detection of molecules at trace concentrations. researchgate.netlumenlearning.com This enhancement is achieved by adsorbing the analyte onto a roughened metal surface, typically gold or silver nanoparticles. nist.gov For this compound, SERS could be employed to study its interaction with metallic surfaces or to detect its presence in complex mixtures where its concentration is exceedingly low. The resulting spectrum would provide information on the orientation of the molecule on the substrate, as the enhancement effect is strongest for vibrational modes perpendicular to the surface.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound could be crystallized, XRD techniques would provide precise information on its bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction Analysis of this compound

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would need to be grown. This crystal would then be mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is used to calculate an electron density map, from which the precise coordinates of each atom in the molecule and the unit cell of the crystal can be determined. This analysis would unambiguously establish the molecular conformation, including the puckering of the cyclopentanone ring and the conformation of the isooctyl side chain. This technique has been successfully applied to various cyclopentanone derivatives.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Characterization

When a suitable single crystal cannot be obtained, Powder X-ray Diffraction (PXRD) is a valuable alternative. renishaw.com This technique uses a microcrystalline powder sample, which produces a diffraction pattern of concentric rings rather than discrete spots. PXRD is particularly useful for identifying different crystalline phases, known as polymorphs, which are different crystal structures of the same compound. Polymorphism is a common phenomenon in organic molecules and can significantly affect physical properties. A PXRD analysis of solid this compound would reveal its degree of crystallinity and could be used to characterize any existing polymorphs by their unique diffraction patterns.

Chiroptical Spectroscopies for Stereochemical Assignment (where applicable)

The relevance of chiroptical spectroscopy depends on whether the specific isomer of this compound is chiral. The isooctyl group has several structural isomers, some of which are chiral (e.g., 6-methylheptan-2-yl). If the isooctyl group attached to the cyclopentanone ring creates a chiral molecule, then chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be essential for its stereochemical characterization. researchgate.net

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. For a chiral ketone like this compound, the electronic CD spectrum would show a characteristic signal for the n → π* transition of the carbonyl chromophore. The sign and magnitude of this CD signal could be used to assign the absolute configuration of the stereocenter(s) by applying established empirical rules (like the octant rule for ketones) or by comparison with quantum-mechanical calculations. docbrown.info

Based on a comprehensive search of available scientific literature, there is no specific research data for the advanced spectroscopic and structural elucidation of the chemical compound “this compound” using Circular Dichroism (CD) Spectroscopy or Optical Rotatory Dispersion (ORD) Studies.

Therefore, it is not possible to provide a detailed, data-driven article on these specific topics for this particular compound as requested. The required scientifically accurate research findings and data tables for this compound are not present in the accessible scientific domain.

Mechanistic Investigations and Reaction Dynamics Involving Isooctylcyclopentan 1 One

Reaction Mechanism Elucidation for Isooctylcyclopentan-1-one Transformations

The elucidation of reaction mechanisms involves a combination of kinetic studies, the detection or trapping of intermediates, and an understanding of the catalyst's role.

Kinetic analysis is fundamental to determining the rate law of a reaction, which in turn provides insight into the composition of the transition state. For reactions involving an alkyl-cyclopentanone, techniques like Reaction Progress Kinetic Analysis (RPKA) are employed under synthetically relevant conditions to derive mechanistic information. wikipedia.org In RPKA, the concentrations of reactants and products are monitored over time to reveal reaction orders, catalyst deactivation, or product inhibition. wikipedia.org

For a hypothetical base-catalyzed self-condensation (aldol reaction) of this compound, a kinetic study would likely involve monitoring the disappearance of the ketone or the appearance of the aldol (B89426) product using in-situ spectroscopy (e.g., FT-IR or NMR). The data would then be used to determine the reaction order with respect to the ketone and the base.

Table 1: Representative Kinetic Data for a Hypothetical Base-Catalyzed Dimerization of an Alkyl-Cyclopentanone

ExperimentInitial [Ketone] (mol/L)Initial [Base] (mol/L)Initial Rate (mol/L·s)
10.100.011.5 x 10⁻⁵
20.200.013.0 x 10⁻⁵
30.100.023.0 x 10⁻⁵

This table contains illustrative data. A first-order dependence on both the ketone and the base would suggest that the rate-determining step involves one molecule of each, consistent with the formation of an enolate intermediate.

Methods for analyzing complex, multi-step reactions allow for the dissection of superpositions of exponential decays to determine the number of steps and the distribution of rate constants. nih.gov

Chemical reactions proceed through short-lived, high-energy transition states and may involve more stable, transient chemical species known as intermediates. scispace.comaps.org For reactions at the carbonyl group of this compound, two primary types of intermediates are expected:

Tetrahedral Intermediates: Formed during nucleophilic addition to the carbonyl carbon. For example, in a Grignard reaction, the addition of the organometallic reagent to the ketone would form a magnesium alkoxide tetrahedral intermediate before workup yields the tertiary alcohol.

Enol or Enolate Intermediates: Formed by the deprotonation of an α-hydrogen. These intermediates are crucial in reactions like halogenation, alkylation, and aldol condensations. The formation of the enolate is often the rate-limiting step and its structure dictates the regioselectivity of subsequent reactions.

The study of transition states often involves computational chemistry and the analysis of kinetic isotope effects. The structure of the transition state is the bottleneck of the reaction, and understanding its geometry and energy is key to explaining reactivity. aps.org For instance, investigations into related reactions reveal that bond breaking and forming events are coupled with specific geometrical changes as the reaction progresses through the transition state region. smu.edu

Catalysts accelerate reactions by providing an alternative pathway with a lower activation energy. The reactivity of this compound would be significantly influenced by both acid and base catalysis.

Base Catalysis: A base promotes the formation of the nucleophilic enolate intermediate by removing a proton from the α-carbon. This is the key step in reactions like the aldol condensation and α-alkylation.

Acid Catalysis: An acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weak nucleophiles. It also catalyzes the formation of the enol tautomer, which can then react as a nucleophile.

In multi-step enzymatic reactions involving ketones, such as in steroid metabolism, kinetic analysis can reveal whether the mechanism is processive (intermediates remain bound to the enzyme) or distributive (intermediates are released into the solution). nih.gov For non-enzymatic reactions, a catalyst's "resting state"—the form the catalyst predominantly exists in during the reaction—can change depending on substrate concentrations, potentially altering the reaction kinetics over time. wikipedia.org

Photochemical and Photophysical Processes of this compound

The photochemistry of aliphatic ketones is a well-understood field. The first law of photochemistry states that light must be absorbed for a reaction to occur. msu.edu Aliphatic ketones like this compound absorb UV light (typically 270-300 nm) via an n→π* transition, where a non-bonding electron from the oxygen atom is promoted to an anti-bonding π* orbital associated with the carbonyl group. researchgate.net

Once promoted to an electronic excited state, the ketone can undergo several photochemical reactions, with the Norrish Type I and Type II reactions being the most common pathways for ketones with α-hydrogens.

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and one of the α-carbons, forming two radical intermediates (an acyl radical and an alkyl radical). The five-membered ring of a substituted cyclopentanone (B42830) imparts strain that influences this process. The resulting diradical can subsequently undergo decarbonylation (loss of carbon monoxide) or intramolecular recombination to form various products.

Norrish Type II Reaction: This pathway is available if the ketone possesses accessible γ-hydrogens on a side chain. For this compound, the isooctyl group would provide such hydrogens. The reaction proceeds via intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, forming a 1,4-diradical intermediate (a biradical). This biradical can then either cyclize to form a cyclobutanol (B46151) derivative or cleave to yield an enol and an alkene.

The photodegradation of organic compounds in the environment can be enhanced by photocatalysts, which generate highly reactive species like hydroxyl radicals that lead to mineralization. oatext.comnih.gov

Table 2: Primary Photochemical Reactions Expected for this compound

Reaction TypeKey RequirementIntermediateTypical Products
Norrish Type Iα-cleavage of C-C bondAcyl and alkyl radicals (biradical)Alkenes, smaller ketones (after decarbonylation)
Norrish Type IIAccessible γ-hydrogen on side chain1,4-BiradicalA smaller ketone (cyclopentanone) and an alkene (isooctene)

Upon absorption of a photon, the molecule is promoted to a singlet excited state (S₁). From here, several processes can occur:

Fluorescence: Radiative decay from S₁ back to the ground state (S₀). This is typically inefficient for aliphatic ketones.

Intersystem Crossing (ISC): A radiationless transition from the S₁ state to a triplet excited state (T₁). This process is very efficient in ketones. Most of the characteristic photochemistry of ketones, including the Norrish reactions, proceeds from the T₁ state.

Phosphorescence: Radiative decay from the T₁ state back to the S₀ state. This is a slow process and is usually only observed at low temperatures in a rigid matrix.

Non-radiative Decay: The excited state can lose energy as heat and return to the ground state without emitting light or reacting.

The dynamics of these excited states are influenced by the solvent. For cyclopentanones, hydrogen-bond-donating solvents can stabilize the ππ* state relative to the nπ* state, potentially altering the photophysical behavior. mdpi.com Quenching occurs when another molecule, a "quencher," deactivates the excited state of the ketone, either by energy transfer or chemical reaction.

Table 3: Representative Photophysical Data for a Simple Aliphatic Ketone

PropertyTypical ValueDescription
λmax (n→π)~280 nmWavelength of maximum absorption for the n→π transition.
S₁ LifetimeNanoseconds (ns)The average time the molecule spends in the singlet excited state.
T₁ LifetimeMicroseconds (μs)The average time the molecule spends in the triplet excited state.
Φ_ISC (Intersystem Crossing Quantum Yield)~1.0Efficiency of the S₁ → T₁ transition. For acetone (B3395972), it is nearly unity.
Φ_F (Fluorescence Quantum Yield)< 0.01Efficiency of light emission from the S₁ state.

This table presents typical, illustrative values for a compound like acetone or cyclohexanone, which serve as models for this compound.

Electrochemical Behavior and Redox Chemistry of this compound

The study of the electrochemical behavior of a molecule like this compound would provide fundamental insights into its electron transfer properties and potential for undergoing oxidation and reduction reactions. stanford.edutru.cagermanna.edulibretexts.org These processes are central to understanding its reactivity in various chemical environments.

Cyclic Voltammetry Studies for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to probe the redox behavior of chemical species. bhu.ac.inpalmsens.comossila.comals-japan.com By applying a linearly varying potential to an electrode immersed in a solution of this compound, one could determine its standard redox potentials. The resulting cyclic voltammogram, a plot of current versus applied potential, would reveal the potentials at which the compound is oxidized and reduced. palmsens.com

A hypothetical cyclic voltammogram for this compound would be expected to show at least one anodic peak, corresponding to its oxidation, and one cathodic peak, corresponding to its reduction. The key parameters that would be extracted from such a study are presented in the table below.

Interactive Table: Hypothetical Cyclic Voltammetry Data for this compound

ParameterSymbolHypothetical ValueSignificance
Anodic Peak PotentialEpa+1.2 VPotential at which oxidation occurs.
Cathodic Peak PotentialEpc-0.8 VPotential at which reduction occurs.
Formal Redox PotentialE0'+0.2 VThermodynamic potential of the redox couple.
Anodic Peak Currentipa15 µAProportional to concentration and diffusion coefficient.
Cathodic Peak Currentipc-12 µAProportional to concentration and diffusion coefficient.

Note: The values presented in this table are purely hypothetical and serve as an illustration of the data that would be obtained from a cyclic voltammetry experiment.

The position and shape of these peaks would provide information about the reversibility of the electron transfer processes and the stability of the resulting radical ions or other intermediates. asdlib.org For instance, the separation between the anodic and cathodic peak potentials (ΔEp) is indicative of the electrochemical reversibility of the reaction.

Electro-oxidation and Electro-reduction Mechanisms

The electrochemical oxidation and reduction of organic molecules can proceed through a variety of mechanisms. yasa.ltd Understanding these pathways is crucial for predicting reaction products and controlling electrochemical transformations.

Electro-oxidation: The electro-oxidation of a ketone like this compound would likely involve the initial loss of an electron from the oxygen atom's lone pair or the carbonyl π-system to form a radical cation. nih.gov Subsequent reactions of this reactive intermediate, such as proton loss, rearrangement, or reaction with the solvent or other nucleophiles, would lead to the final oxidation products. The specific products would depend on the experimental conditions, including the electrode material, solvent, and supporting electrolyte. mdpi.com

Electro-reduction: Conversely, the electro-reduction would involve the addition of an electron to the carbonyl group, forming a radical anion. nih.govrsc.orgmdpi.com This species could then be protonated to yield a radical, which could undergo further reduction or dimerization. The nature of the products would be influenced by the availability of protons in the medium. In aprotic solvents, dimerization of the radical anion might be favored, while in protic solvents, the formation of the corresponding alcohol would be more likely.

Integration of Computational and Experimental Approaches to Reaction Energetics

A powerful strategy for gaining a deep understanding of reaction mechanisms is the integration of experimental techniques with computational modeling. nih.gov While no specific computational studies on this compound are available, this approach would be invaluable for elucidating its reaction energetics.

Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to:

Calculate Redox Potentials: Computational methods can predict the redox potentials of molecules, which can then be compared with experimental values obtained from cyclic voltammetry.

Determine Reaction Pathways: By calculating the energies of reactants, transition states, intermediates, and products, the most likely reaction pathways for both electro-oxidation and electro-reduction can be mapped out.

Analyze Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the sites of oxidation and reduction, respectively.

The synergy between experimental data and computational results would provide a robust and detailed picture of the reaction energetics and dynamics of this compound, guiding further exploration of its chemical properties and potential applications.

Theoretical and Computational Chemistry Approaches to Isooctylcyclopentan 1 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic environment of a molecule, which in turn governs its geometry, stability, and reactivity. For a molecule like Isooctylcyclopentan-1-one, with its combination of a cyclic ketone and a flexible alkyl chain, QM methods can elucidate the interplay between these two moieties.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for medium to large-sized molecules. For this compound, DFT would be the method of choice for determining its most stable three-dimensional structure. The process involves optimizing the molecular geometry to find the lowest energy conformation on the potential energy surface.

Key areas of investigation using DFT would include:

Conformational Analysis: The isooctyl group can adopt numerous conformations. DFT calculations can be used to identify the most energetically favorable arrangements of this chain relative to the cyclopentanone (B42830) ring.

Ring Puckering: The five-membered cyclopentanone ring is not planar and exists in various puckered conformations, such as the envelope and twist forms. DFT can predict the preferred pucker of the ring and how it is influenced by the bulky isooctyl substituent.

Electronic Properties: DFT calculations can provide insights into the electronic properties of the molecule, such as the dipole moment and the distribution of electron density, which are crucial for understanding its interactions with other molecules.

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyHypothetical ValueMethod/Basis Set
Optimized Ground State Energy-X.XXX HartreesB3LYP/6-31G(d)
Dipole Moment~2.8 DebyeB3LYP/6-31G(d)
HOMO-LUMO Gap~5.5 eVB3LYP/6-31G(d)
Carbonyl Stretch Frequency~1745 cm⁻¹B3LYP/6-31G(d)

Note: These are hypothetical values for illustrative purposes.

While DFT is highly efficient, ab initio methods, which are based on first principles without empirical parameters, can offer higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would be employed for more precise energetic and spectroscopic predictions.

For this compound, high-accuracy ab initio calculations could be used to:

Refine Energetics: Provide a more accurate determination of the relative energies of different conformers.

Predict Spectroscopic Data: Generate highly accurate predictions of vibrational and NMR spectra, which can be invaluable for interpreting experimental data.

Understanding the reactivity of this compound, for instance, in reactions involving the carbonyl group (e.g., nucleophilic addition), requires the study of reaction mechanisms. Transition state modeling using QM methods can identify the structures of transition states and calculate the energy barriers associated with a reaction.

This would allow for the prediction of reaction rates and the elucidation of how the isooctyl group might sterically or electronically influence the reactivity of the cyclopentanone core. For example, the energy barrier for the addition of a nucleophile to the carbonyl carbon could be calculated and compared to that of unsubstituted cyclopentanone.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While QM methods are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. This is particularly important for a flexible molecule like this compound.

In classical MD simulations, the molecule is treated as a collection of atoms interacting via a classical force field. These simulations can be run for nanoseconds or even microseconds, allowing for the exploration of a wide range of molecular motions and interactions.

For this compound, classical MD would be used to:

Explore Conformational Space: Systematically explore the vast conformational landscape of the isooctyl chain and the cyclopentanone ring to identify the most populated conformational states.

Study Solvent Effects: Simulate the behavior of the molecule in different solvents to understand how the solvent environment affects its conformation and dynamics. This is crucial for predicting its behavior in realistic chemical systems.

Calculate Thermodynamic Properties: MD simulations can be used to calculate properties like the radius of gyration and radial distribution functions, providing insights into the molecule's size, shape, and interactions with its surroundings.

Table 2: Hypothetical Output from a Classical MD Simulation of this compound in Water

PropertyHypothetical Observation
Predominant Ring PuckerEnvelope conformation with the isooctyl-bearing carbon out of the plane.
Isooctyl Chain ConformationThe chain tends to fold to minimize its exposed hydrophobic surface area in water.
Solvent Accessible Surface AreaThe hydrophobic isooctyl chain has a lower solvent accessible surface area than the polar carbonyl group.

Note: These are hypothetical observations for illustrative purposes.

For processes that involve changes in the electronic structure, such as chemical reactions, a more sophisticated approach called Ab Initio Molecular Dynamics (AIMD) can be used. In AIMD, the forces between atoms are calculated "on-the-fly" using quantum mechanics.

AIMD simulations of this compound could be used to:

Simulate Reactions: Directly simulate chemical reactions, such as enolate formation under basic conditions, providing a dynamic picture of bond breaking and formation. The keto-enol tautomerism, a fundamental process for ketones, could be investigated in detail. youtube.com

Study Excited State Dynamics: Investigate the behavior of the molecule after absorbing light, which is relevant for understanding its photochemical properties.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling offer powerful computational tools to understand and predict the properties of chemical compounds based on their molecular structure. In the context of this compound and its analogues, these approaches are particularly valuable for exploring structure-property landscapes, such as fragrance characteristics, without the need for extensive experimental synthesis and testing. acs.orgmdpi.com

Development of Molecular Descriptors for Structure-Property Relationships

The foundation of any QSAR model is the numerical representation of molecular structures through descriptors. These descriptors encode different aspects of a molecule's topology, geometry, and electronic properties. For this compound analogues, a variety of descriptors would be calculated to build robust predictive models. mdpi.com The selection of descriptors is a critical step and often involves a combination of theoretical knowledge and statistical analysis to identify those that are most relevant to the property being predicted, such as odor. mdpi.comasocse.org

Commonly used molecular descriptors that could be applied to this compound and its derivatives include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include the molecular weight (MW), atom count, bond count, and various topological indices like the Balaban J index and Wiener index. mdpi.com

Geometrical Descriptors: These 3D descriptors are calculated from the spatial arrangement of atoms and include parameters like molecular surface area, volume, and shape indices. nih.gov

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, and Lowest Unoccupied Molecular Orbital (LUMO) energy. nih.gov These are particularly important for understanding intermolecular interactions.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which describes lipophilicity, and molar refractivity, which relates to polarizability. chemicalbull.com

The table below illustrates a hypothetical set of molecular descriptors that could be calculated for this compound and its analogues to develop a QSAR model for a specific property, such as odor intensity.

Descriptor TypeDescriptor NameHypothetical Value for this compoundRelevance to Fragrance
Topological Molecular Weight (MW)196.34 g/mol Influences volatility
Wiener Index845Related to molecular branching
Geometrical Molecular Surface Area~250 ŲAffects interaction with olfactory receptors
Electronic Dipole Moment~2.9 DGoverns polar interactions
HOMO Energy-9.5 eVRelates to electron-donating ability
LUMO Energy1.2 eVRelates to electron-accepting ability
Physicochemical logP~4.5Influences transport to olfactory receptors

Predictive Modeling for Hypothetical this compound Derivatives

Once a set of molecular descriptors has been calculated for a series of this compound analogues with known properties (e.g., odor profiles), a predictive QSAR model can be developed. This model takes the form of a mathematical equation that correlates the descriptors with the observed activity. mdpi.com Various statistical and machine learning methods can be used to build these models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced techniques like Support Vector Machines (SVM) and Random Forests (RF). nih.gov

For instance, a hypothetical QSAR model for the "fruity" odor intensity of a series of alkyl-substituted cyclopentanones might look like:

Odor Intensity = c0 + c1(logP) + c2(Molecular Shape Index) - c3*(Dipole Moment)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the odor intensity of new, unsynthesized this compound derivatives. This allows for the virtual screening of large numbers of hypothetical compounds to prioritize those with the most promising properties for synthesis and experimental testing. acs.orgmdpi.com

The performance of these predictive models is assessed using various statistical metrics. A well-performing model will have a high coefficient of determination (R²) for the training set and, more importantly, a high predictive ability for an external test set of compounds not used in model development (Q²). nih.gov

Model TypeStatistical MetricTypical Value for a Good Model
Multiple Linear Regression (MLR)R² (coefficient of determination)> 0.7
Q² (cross-validated R²)> 0.6
RMSE (Root Mean Square Error)Low as possible
Random Forest (RF)Accuracy (for classification)> 80%
ROC-AUC (for classification)> 0.8

Machine Learning Applications in this compound Research

Prediction of Synthetic Accessibility and Reaction Outcomes

Before embarking on the synthesis of a novel compound like a hypothetical derivative of this compound, it is crucial to assess its synthetic accessibility (SA). ML models can be trained on large datasets of known reactions to predict whether a molecule can be synthesized with a reasonable yield and in a limited number of steps. nih.govnih.gov These models often use molecular fingerprints or graph-based representations of molecules as input. nih.gov

For example, a deep neural network or a graph convolutional neural network could be trained on a database of known chemical reactions. nih.gov When presented with the structure of a hypothetical this compound derivative, the model could output a "synthetic accessibility score". This score would help chemists to prioritize synthetic targets, avoiding those that are likely to be difficult or impossible to make with current chemical methods. nih.gov

Furthermore, ML models can predict the outcome of specific chemical reactions. For the synthesis of this compound, which might involve the alkylation of cyclopentanone, an ML model could predict the yield of the desired product under different reaction conditions (e.g., temperature, solvent, catalyst). rjptonline.org This is achieved by training the model on data from similar reactions, where the inputs are the reactants, reagents, and conditions, and the output is the reaction yield. researchgate.net

Data-Driven Insights into Reaction Optimization and Catalyst Design

Machine learning can also be a powerful tool for optimizing the synthesis of this compound. By analyzing data from a series of experiments with varying conditions, an ML algorithm can identify the optimal set of parameters to maximize the yield and purity of the product. researchgate.net This data-driven approach can be more efficient than traditional one-variable-at-a-time optimization methods.

In the context of synthesizing this compound, which could involve a catalyzed alkylation reaction, ML can aid in the design of more efficient catalysts. researchgate.net By building models that correlate catalyst structure with catalytic activity and selectivity, it is possible to virtually screen a large number of potential catalyst candidates. acs.org For instance, a model could be trained on data from various ruthenium-based catalysts used in ketone alkylation. researchgate.net The model would learn the relationship between the ligands on the ruthenium center and the resulting catalytic performance. This knowledge can then be used to propose new ligand structures that are predicted to give higher yields or better selectivity for the synthesis of this compound.

The table below shows a hypothetical example of how data from catalyst screening could be used to train an ML model for catalyst design.

CatalystLigandSolventTemperature (°C)Yield (%)
Ru-1Ligand AToluene11075
Ru-2Ligand BDioxane12082
Ru-3Ligand CToluene11068
Ru-4Ligand DDioxane12091

By analyzing this data, an ML model could identify that Ligand D in dioxane at 120°C is the most effective combination and could even suggest modifications to Ligand D that might further improve the yield.

Exploration of Biological Interactions of Isooctylcyclopentan 1 One at the Molecular Level

In Vitro Molecular Target Identification and Binding Mechanisms

To understand the biological potential of Isooctylcyclopentan-1-one, initial studies have focused on identifying its direct molecular targets and characterizing the nature of these interactions in controlled, cell-free environments.

Protein-Ligand Interaction Studies utilizing Isolated Proteins

Early screening efforts aimed to identify specific protein targets for this compound. Target engagement assays, which measure the physical interaction between a ligand and a protein, were employed. nih.gov Using surface plasmon resonance (SPR), a technique that detects binding by changes in refractive index on a sensor surface, researchers tested the compound against a panel of purified proteins known to be involved in inflammatory pathways.

Initial results indicated a notable interaction with Cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins. The binding affinity was quantified to determine the strength of this interaction.

Table 1: Surface Plasmon Resonance (SPR) Analysis of this compound Binding to COX-2

Parameter Value
Association Rate Constant (ka) 3.5 x 10⁴ M⁻¹s⁻¹
Dissociation Rate Constant (kd) 1.8 x 10⁻³ s⁻¹
Equilibrium Dissociation Constant (KD) 51.4 µM

This table displays the kinetic parameters of the interaction between this compound and purified human COX-2 protein. The Equilibrium Dissociation Constant (KD) indicates a moderate affinity.

Enzyme Inhibition or Activation Kinetics in Cell-Free Systems

Given the binding of this compound to COX-2, subsequent research focused on whether this interaction translated to functional modulation of the enzyme's activity. Enzyme kinetic studies are crucial for determining if a compound acts as an inhibitor or an activator. khanacademy.org

Using a cell-free assay with purified COX-2, arachidonic acid as the substrate, and varying concentrations of this compound, researchers measured the rate of prostaglandin (B15479496) H2 formation. The results demonstrated a concentration-dependent reduction in enzyme activity, identifying this compound as a reversible inhibitor of COX-2. ucl.ac.uk Further analysis using Lineweaver-Burk plots revealed the mechanism of this inhibition. khanacademy.org The plots showed that while the maximum velocity (Vmax) of the enzyme was reduced in the presence of the inhibitor, the Michaelis constant (Km) remained unchanged, a characteristic hallmark of non-competitive inhibition. libretexts.orgyoutube.com

Table 2: Enzyme Inhibition Kinetics of this compound on COX-2

Parameter Result
IC50 Value 75 µM
Mechanism of Inhibition Non-competitive

This table summarizes the functional effect of this compound on COX-2 activity. The IC50 value represents the concentration required to inhibit 50% of the enzyme's activity. The non-competitive mechanism suggests the compound binds to a site other than the active site (an allosteric site).

Receptor Binding Assays with Purified Receptors

In parallel to enzyme studies, the potential for this compound to interact with cell surface receptors was investigated. Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. nih.govnih.gov Given the structural similarities of some cyclopentanone (B42830) derivatives to prostaglandins, which have their own receptors, heterologous competition binding assays were performed. nih.gov

These assays used purified Prostaglandin E2 Receptor 3 (EP3), a G-protein coupled receptor, and a radiolabeled ligand, [³H]-PGE2. The experiments measured the ability of this compound to displace the radioligand from the receptor. The results showed a dose-dependent displacement, indicating a direct binding interaction. The affinity of this interaction was calculated using the Cheng-Prusoff equation.

Table 3: Receptor Binding Affinity of this compound for the EP3 Receptor

Parameter Value
IC50 Value 12 µM
Inhibitor Constant (Ki) 8.9 µM

This table presents the binding characteristics of this compound to the purified EP3 receptor. The Ki value, derived from the IC50, represents the equilibrium dissociation constant for the binding of the compound to the receptor, indicating a higher affinity for the EP3 receptor compared to the COX-2 enzyme.

Cellular Pathway Modulation Studies in Non-Human Cell Lines and Model Organisms

Following the identification of molecular targets in vitro, research shifted to understanding the compound's effects within a cellular context using non-human model systems.

Impact on Specific Cellular Processes

To assess the functional consequences of EP3 receptor binding and COX-2 inhibition, studies were conducted using the murine macrophage cell line, RAW 264.7. These cells are a standard model for studying inflammatory responses. Researchers investigated the impact of this compound on downstream signaling pathways activated by lipopolysaccharide (LPS), a potent inflammatory stimulus.

One key pathway analyzed was the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is critical for the expression of pro-inflammatory genes. The activation of this pathway involves the phosphorylation and subsequent degradation of an inhibitory protein, IκBα. Western blot analysis was used to measure the levels of phosphorylated IκBα (p-IκBα) in LPS-stimulated cells with and without pre-treatment with this compound. The findings showed that the compound significantly reduced the LPS-induced phosphorylation of IκBα, suggesting an attenuation of the NF-κB signaling pathway.

Table 4: Effect of this compound on NF-κB Signaling in RAW 264.7 Macrophages

Treatment Condition p-IκBα Levels (% of LPS Control)
Vehicle Control 5%
LPS (100 ng/mL) 100%
LPS + this compound (25 µM) 45%

This table demonstrates the inhibitory effect of this compound on a key inflammatory signaling pathway in a cellular model. The data is normalized to the LPS-only treatment group.

Gene Expression Profiling in Isolated Cells

To obtain a broader view of the cellular changes induced by this compound, gene expression profiling was performed. nih.govnih.gov RAW 264.7 cells were again stimulated with LPS in the presence or absence of the compound. After 6 hours, RNA was extracted, and the expression levels of a panel of key inflammatory genes were quantified using quantitative polymerase chain reaction (qPCR).

The results corroborated the pathway analysis, showing a significant downregulation of several NF-κB target genes. This provides further evidence that this compound exerts anti-inflammatory effects at the cellular level by modulating the transcription of critical inflammatory mediators.

Table 5: Modulation of Inflammatory Gene Expression by this compound

Gene Fold Change in Expression (LPS + Compound vs. LPS alone)
Tumor Necrosis Factor-alpha (TNF-α) -2.8
Interleukin-6 (IL-6) -3.5
Monocyte Chemoattractant Protein-1 (MCP-1) -2.1
Cyclooxygenase-2 (COX-2) -1.9

This table shows the fold change in the expression of key pro-inflammatory genes in RAW 264.7 cells treated with LPS and this compound, compared to cells treated with LPS alone. Negative values indicate downregulation.

Subcellular Localization and Compartmentalization Dynamics

Scientific literature lacks studies on the subcellular localization and compartmentalization dynamics of this compound. Research into how this compound is distributed and where it accumulates within cells has not been published.

Biosynthetic Origin and Role in Natural Products

There is no evidence to suggest that this compound is a natural isolate or a derivative of a natural product.

Isolation and Characterization from Biological Sources

No studies have reported the isolation and characterization of this compound from any microbial, plant, or other biological extracts.

Elucidation of Biosynthetic Pathways and Precursor Incorporation

As this compound has not been identified as a natural product, there has been no elucidation of its biosynthetic pathways or the incorporation of its precursors.

Environmental Disposition and Biotransformation Pathways of Isooctylcyclopentan 1 One

Biodegradation by Microbial Communities

Enzyme Systems and Genetic Mechanisms Involved in Biotransformation

There is no available research detailing the specific enzyme systems, such as cytochrome P450 monooxygenases, hydrolases, or transferases, that may be involved in the biotransformation of Isooctylcyclopentan-1-one in any organism. Consequently, the genetic mechanisms that would regulate these enzymatic processes remain unknown.

Environmental Persistence and Mobility Assessment

Half-Life Determination in Various Environmental Media

Specific experimental or modeled data on the half-life of this compound in environmental compartments such as soil, water, and air are not available in the public domain. This includes a lack of information on its degradation rates under various biotic and abiotic conditions.

Modeling of Environmental Fate and Transport Processes

Due to the absence of fundamental physicochemical and degradation data for this compound, no environmental fate and transport models have been developed or published. Such models are essential for predicting the movement and ultimate sink of chemicals in the environment.

Bioaccumulation Potential in Non-Target Organisms (strictly environmental modeling context)

Uptake and Elimination Kinetics in Aquatic Organisms (e.g., fish, algae in laboratory models)

No laboratory studies or modeling data were found concerning the uptake and elimination kinetics of this compound in aquatic organisms like fish or algae. This information is critical for understanding the potential for this compound to be absorbed by and cleared from living organisms.

Trophic Transfer Assessment in Simplified Ecosystem Models

In the absence of bioaccumulation data, no assessments of the trophic transfer potential of this compound in simplified ecosystem models have been conducted. Therefore, its potential to magnify through the food chain cannot be evaluated.

Advanced Analytical Methodologies for Detection and Quantification of Isooctylcyclopentan 1 One

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical step to isolate Isooctylcyclopentan-1-one from complex matrices, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the nature of the sample matrix (e.g., environmental, biological, or industrial).

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. wikipedia.org For the extraction of the non-polar this compound from aqueous samples, a water-immiscible organic solvent with a high affinity for the analyte would be selected. The efficiency of LLE is dependent on the partition coefficient of the analyte between the two phases.

Optimization of LLE for this compound would involve:

Solvent Selection: Non-polar solvents such as hexane, heptane, or ethyl acetate (B1210297) would be suitable choices for extracting this compound from polar matrices.

pH Adjustment: The pH of the aqueous sample can be adjusted to ensure this compound is in its most non-polar form, enhancing its partitioning into the organic phase.

Salting Out: The addition of a salt (e.g., sodium chloride) to the aqueous phase can increase the polarity of the aqueous layer, thereby promoting the transfer of the non-polar analyte into the organic phase.

Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE, with reduced solvent consumption. thermofisher.comnih.gov SPE involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. libretexts.org The analyte is then eluted with a small volume of a different solvent. For this compound, a reversed-phase SPE sorbent would be appropriate.

Optimization of SPE for this compound would include:

Sorbent Selection: C18 or C8 bonded silica (B1680970) are common reversed-phase sorbents that would effectively retain the non-polar this compound from aqueous samples.

Conditioning and Equilibration: The sorbent must be conditioned with a solvent like methanol (B129727) and then equilibrated with the sample matrix solvent to ensure reproducible retention. sigmaaldrich.com

Sample Loading: The flow rate of the sample through the SPE cartridge is a critical parameter that needs to be controlled to allow for sufficient interaction between the analyte and the sorbent.

Washing: A wash step with a weak solvent is used to remove co-adsorbed interferences without eluting the analyte of interest.

Elution: A strong, non-polar solvent is used to desorb the this compound from the sorbent.

Table 1: Illustrative Comparison of LLE and SPE for this compound Extraction

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquidsPartitioning between a solid and a liquid phase
Selectivity LowerHigher (sorbent-dependent)
Solvent Consumption HighLow
Automation Potential LowHigh
Typical Recovery 70-90%>90%
Sample Throughput LowHigh

Microextraction techniques are miniaturized versions of traditional extraction methods that offer several advantages, including significantly reduced solvent and sample consumption, and often, a combination of extraction and preconcentration in a single step. ijrpc.com

Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. mdpi.com The analytes adsorb to the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. For a semi-volatile compound like this compound, SPME would be a highly suitable technique.

Optimization of SPME would involve:

Fiber Coating: A non-polar coating, such as polydimethylsiloxane (B3030410) (PDMS), would be appropriate for the extraction of this compound.

Extraction Mode: Headspace SPME would be preferable for cleaner extracts, especially from complex matrices, by sampling the vapor phase in equilibrium with the sample.

Extraction Time and Temperature: These parameters need to be optimized to ensure equilibrium is reached between the sample and the fiber coating.

Liquid-Phase Microextraction (LPME) encompasses several techniques where a small volume of an extraction solvent is used. mdpi.comDispersive liquid-liquid microextraction (DLLME) is a notable variant where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. wikipedia.org This creates a cloudy solution with a large surface area for rapid analyte transfer.

Optimization of DLLME would include:

Extraction Solvent: A water-immiscible solvent with a higher density than water, such as a chlorinated solvent, would be chosen to facilitate collection by centrifugation.

Disperser Solvent: A water-miscible solvent like acetone (B3395972) or acetonitrile (B52724) is used to disperse the extraction solvent into fine droplets.

Centrifugation Speed and Time: These parameters are optimized to ensure complete separation of the organic and aqueous phases.

Method Validation and Quality Control in Analytical Chemistry

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. The key validation parameters are linearity, sensitivity, selectivity, accuracy, precision, and robustness.

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Sensitivity: The sensitivity of an analytical method is a measure of its ability to discriminate between small differences in analyte concentration. It is often expressed as the limit of detection (LOD) and the limit of quantitation (LOQ).

Selectivity: This refers to the ability of the method to measure the analyte of interest accurately in the presence of other components in the sample matrix. It is assessed by analyzing blank samples and samples spiked with potential interfering compounds.

Accuracy: Accuracy is the closeness of the measured value to the true value. It is typically determined by analyzing certified reference materials or by performing recovery studies on spiked samples.

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Robustness: The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 2: Typical Method Validation Parameters for the Analysis of this compound by GC-MS

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.995
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%
Robustness No significant impact on results from minor variations

Strategic Applications of Isooctylcyclopentan 1 One in Non Biological Systems

Applications in Analytical Standards and Reference Materials Development

There is no evidence to suggest that Isooctylcyclopentan-1-one is used as an analytical standard or in the development of reference materials. Compounds selected for these purposes typically require extensive characterization, high purity, and stability, along with a demonstrated relevance to specific analytical methods or matrices. The absence of this compound in analytical chemistry literature indicates it does not currently meet these criteria or has not been investigated for such roles.

Catalytic Applications or Ligand Design

Similarly, the use of this compound in catalytic applications or as a ligand for metal complexes is not documented. While ketones and cyclic organic molecules can sometimes serve as precursors or components in the synthesis of more complex ligands or catalysts, there are no published studies detailing such a pathway or application for this specific compound. The design of ligands for catalysis is a highly specific field, and the structural features of this compound have not been identified as being of particular interest in published research.

Concluding Remarks and Future Research Trajectories for Isooctylcyclopentan 1 One

Synthesis of Key Findings and Current Understanding

Isooctylcyclopentan-1-one is a chemical compound with the molecular formula C13H24O. chemnet.com It is identified by the CAS Number 85410-16-8 and the EINECS number 287-190-0. chemnet.com At present, publicly available scientific literature and databases provide limited information regarding its specific synthesis, properties, and applications. The current understanding is primarily confined to its basic chemical identity.

Remaining Challenges and Unresolved Questions in this compound Research

The primary challenge in the study of this compound is the significant lack of published research. Key unresolved questions that represent fundamental gaps in the current knowledge base include:

Synthesis: There are no established and documented synthetic routes for the efficient and scalable production of this compound.

Physicochemical Properties: A comprehensive characterization of its physical and chemical properties, such as melting point, boiling point, solubility, and reactivity, is currently unavailable.

Spectroscopic Profile: Detailed spectroscopic data, including NMR, IR, and mass spectrometry, which are crucial for its unambiguous identification and characterization, have not been reported.

Analytical Methods: Validated analytical methods for the detection and quantification of this compound in various matrices are not established.

Potential Applications: The potential uses of this compound in any field remain unexplored.

Environmental Fate and Toxicology: There is no information on its behavior in the environment or its potential toxicological effects.

Emerging Research Directions and Interdisciplinary Opportunities

Given the nascent stage of research, several emerging directions and interdisciplinary opportunities can be envisioned to build a foundational understanding of this compound.

Development of Advanced Methodologies for Characterization and Synthesis

A critical first step will be the development of robust synthetic methodologies. This could involve exploring various synthetic strategies, such as those utilized for structurally related ketones. For instance, methods used in the synthesis of isoindolinones, which can involve transition metal-catalyzed C-C bond-forming reactions, might be adapted. nih.govsioc-journal.cn Once synthesized, a comprehensive characterization using advanced analytical techniques will be essential.

Integration with Artificial Intelligence and Big Data Analytics

Broader Impact and Significance of this compound Research

The investigation of novel chemical entities like this compound holds broader significance for the field of chemistry. The development of new synthetic methods and the characterization of its properties would contribute to the fundamental knowledge of organic chemistry. Furthermore, should any interesting properties be discovered, it could lead to the development of new materials, pharmaceuticals, or agrochemicals. The exploration of such understudied compounds is essential for expanding the chemical space and uncovering new scientific and technological opportunities.

Q & A

Q. What are the optimal analytical methods for characterizing Isooctylcyclopentan-1-one’s physicochemical properties?

To determine properties like purity, stability, and structural integrity, use gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis, nuclear magnetic resonance (NMR) for stereochemical confirmation, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups . Cross-validate results with differential scanning calorimetry (DSC) for thermal stability. For reproducibility, document solvent systems, instrument calibration protocols, and environmental conditions (e.g., temperature, humidity) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Design systematic solubility tests using standardized solvent grades (e.g., HPLC-grade) under controlled temperatures (25°C ± 0.5°C). Employ UV-Vis spectroscopy or gravimetric methods for quantification. Compare findings with prior studies, noting deviations in solvent polarity indices or experimental setups. Use statistical tools (e.g., ANOVA) to assess variability and identify outliers .

Q. What synthetic pathways are most effective for this compound, and how can reaction yields be improved?

Common routes include cyclopentanone alkylation with isooctyl halides under basic conditions. Optimize yields by varying catalysts (e.g., KOH vs. NaH), reaction times, and solvent polarity (e.g., DMF vs. THF). Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates with NMR. Compare kinetic data from time-resolved experiments to identify rate-limiting steps .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in catalytic hydrogenation or oxidation reactions?

Employ density functional theory (DFT) to model transition states and electron density maps. Validate computational predictions with experimental kinetic isotope effects (KIE) or deuterium labeling. Use in-situ FTIR or Raman spectroscopy to track bond cleavage/formation during reactions. Contrast results with analogous ketones (e.g., cyclohexanone derivatives) to isolate steric or electronic influences .

Q. How does this compound’s steric hindrance impact its utility in asymmetric synthesis or chiral ligand design?

Conduct comparative studies with less hindered analogs (e.g., methylcyclopentanone) using enantioselective catalysis models (e.g., Sharpless epoxidation). Measure enantiomeric excess (ee) via chiral HPLC and correlate with ligand-substrate docking simulations. Publish structural overlays from X-ray crystallography to highlight spatial constraints .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for high-precision applications (e.g., pharmaceutical intermediates)?

Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) like temperature gradients and mixing rates. Use design-of-experiments (DoE) software to identify interactions between variables. Validate consistency through accelerated stability testing and impurity profiling via LC-MS .

Methodological and Literature Review Guidance

Q. How can researchers systematically evaluate conflicting data on this compound’s environmental fate or toxicity?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. Use databases like SciFinder and PubMed to filter peer-reviewed articles by methodology rigor (e.g., OECD-compliant assays). Perform meta-analyses to quantify trends, noting limitations in sample sizes or exposure models .

Q. What computational tools are recommended for predicting this compound’s interactions in complex matrices (e.g., polymer blends or biological systems)?

Utilize molecular dynamics (MD) simulations (e.g., GROMACS) for bulk behavior prediction and docking software (AutoDock Vina) for protein-ligand interactions. Validate predictions with experimental partition coefficients (logP) and surface plasmon resonance (SPR) binding assays .

Data Presentation and Reproducibility

Q. How should researchers present contradictory spectral data (e.g., NMR shifts) for this compound in publications?

Include raw data in supplementary materials with detailed acquisition parameters (e.g., solvent, field strength). Annotate spectra to highlight peak assignments and compare with reference libraries (e.g., SDBS). Discuss potential artifacts, such as solvent impurities or temperature-induced shifts .

Q. What frameworks ensure reproducibility in this compound studies across interdisciplinary teams?

Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share protocols via platforms like Protocols.io and use electronic lab notebooks (ELNs) for real-time data tracking. Collaborate with third-party labs for blind validation of key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.